
1-(4-Bromophenyl)but-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)but-3-yn-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butyne group with a hydroxyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)but-3-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)but-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(4-bromophenyl)-3-butyn-1-one.
Reduction: Formation of 1-(4-bromophenyl)-3-butene-1-ol or 1-(4-bromophenyl)-butane-1-ol.
Substitution: Formation of compounds like 1-(4-azidophenyl)-3-butyne-1-ol or 1-(4-cyanophenyl)-3-butyne-1-ol.
Applications De Recherche Scientifique
1-(4-Bromophenyl)but-3-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)but-3-yn-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the bromine atom, facilitating reactions with nucleophiles. Additionally, the alkyne group can participate in cycloaddition reactions, forming various cyclic compounds. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)-3-butyne-1-ol
- 1-(4-Fluorophenyl)-3-butyne-1-ol
- 1-(4-Iodophenyl)-3-butyne-1-ol
Comparison: 1-(4-Bromophenyl)but-3-yn-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H9BrO |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
1-(4-bromophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C10H9BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h1,4-7,10,12H,3H2 |
Clé InChI |
CFWCQNUGZLIQIC-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1=CC=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





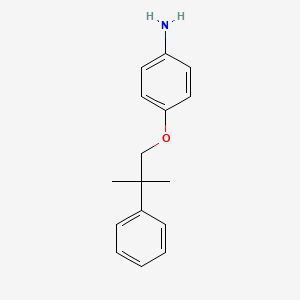
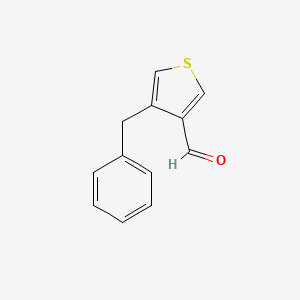
![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)
![tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)
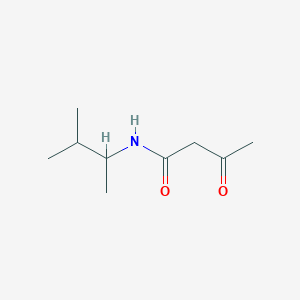
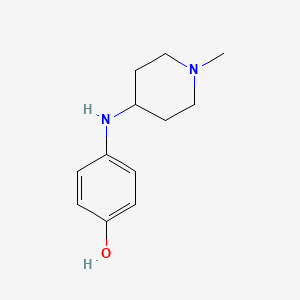
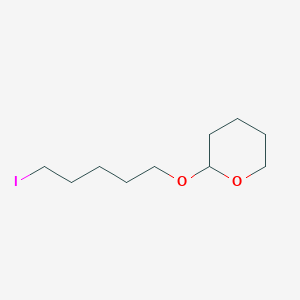
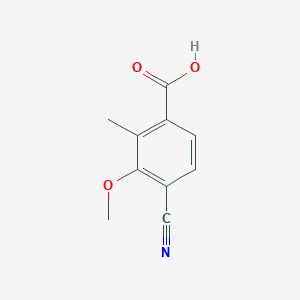
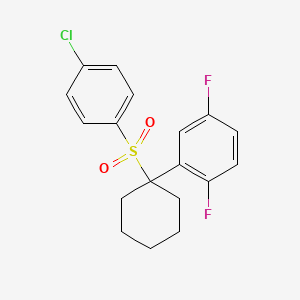
![4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8462088.png)
![5-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B8462094.png)
